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molecular formula C6H13NO B8517827 N-Isopropyloxirane-2-methanamine CAS No. 6452-58-0

N-Isopropyloxirane-2-methanamine

Cat. No. B8517827
M. Wt: 115.17 g/mol
InChI Key: AQFROTXMDPNEJE-UHFFFAOYSA-N
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Patent
US04054654

Procedure details

A solution of 3-hydroxy-2-phenyl-isoindolin-1-one (6.75 g.) in anhydrous dimethylformamide (20 cc.) is added to a suspension of sodium hydride (50% dispersion in mineral oil) (1.48 g.) in anhydrous dimethylformamide (20 cc.). When the evolution of gas has ceased, 2,3-epoxy-1-isopropylamino-propane (3.8 g.) is added whilst keeping the temperature at about 5° C. After the end of the addition, stirring is continued for a further 24 hours at a temperature of about 20° C. and then the reaction mixture is poured into ice-water (250 cc.). The insoluble oily product is extracted with methylene chloride (3 × 100 cc.). The solution obtained is dried over sodium sulphate and then concentrated to dryness under reduced pressure. The oily residue is taken up in diethyl ether (50 cc.) and the insoluble product is filtered off and then washed with diethyl ether (30 cc.). The filtrate is then extracted with 0.5N hydrochloric acid (60 cc.). The acid solution obtained is washed with diethyl ether (20 cc.) and then rendered alkaline by the addition of 1N sodium hydroxide solution (30 cc.). The insoluble oily product is extracted with diethyl ether (2 × 50 cc.) and the solution obtained is dried over sodium sulphate and then concentrated to dryness under reduced pressure. The oily product obtained is dissolved in a mixture of diethyl ether and di-isopropyl ether (1/1 by volume; 20 cc.), and the product which crystallises is filtered off and then washed with a mixture of diethyl ether and di-isopropyl ether (1/1 by volume; 5 cc.). After drying, 3-(2-hydroxy-3-isopropylamino-propoxy)-2-phenyl-isoindolin-1-one (1.35 g.), melting at 92° C., is obtained.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[H-].[Na+].[O:20]1[CH2:27][CH:21]1[CH2:22][NH:23][CH:24]([CH3:26])[CH3:25]>CN(C)C=O.C(OCC)C.C(OC(C)C)(C)C>[OH:20][CH:21]([CH2:22][NH:23][CH:24]([CH3:26])[CH3:25])[CH2:27][O:11][CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:2](=[O:1])[N:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
OC1N(C(C2=CC=CC=C12)=O)C1=CC=CC=C1
Name
Quantity
1.48 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
O1C(CNC(C)C)C1
Step Three
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 5° C
ADDITION
Type
ADDITION
Details
After the end of the addition
EXTRACTION
Type
EXTRACTION
Details
The insoluble oily product is extracted with methylene chloride (3 × 100 cc.)
CUSTOM
Type
CUSTOM
Details
The solution obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
the insoluble product is filtered off
WASH
Type
WASH
Details
washed with diethyl ether (30 cc.)
EXTRACTION
Type
EXTRACTION
Details
The filtrate is then extracted with 0.5N hydrochloric acid (60 cc.)
CUSTOM
Type
CUSTOM
Details
The acid solution obtained
WASH
Type
WASH
Details
is washed with diethyl ether (20 cc.)
ADDITION
Type
ADDITION
Details
by the addition of 1N sodium hydroxide solution (30 cc.)
EXTRACTION
Type
EXTRACTION
Details
The insoluble oily product is extracted with diethyl ether (2 × 50 cc.)
CUSTOM
Type
CUSTOM
Details
the solution obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily product obtained
CUSTOM
Type
CUSTOM
Details
the product which crystallises
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with a mixture of diethyl ether and di-isopropyl ether (1/1 by volume; 5 cc.)
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC(COC1N(C(C2=CC=CC=C12)=O)C1=CC=CC=C1)CNC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 13.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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